Lead(2+) neodecanoate

Description

Historical Context of Metal Carboxylates in Industrial Applications

Metal carboxylates, salts consisting of a metal cation and a carboxylate anion, have a long and significant history in various industrial processes. wits.ac.zasphericalinsights.com Their use dates back to ancient times, with one of the earliest known applications being the formation of lead linoleates in paints for mummification. wits.ac.za The lubricating properties of these compounds were also recognized as early as 1400 B.C. wits.ac.za The industrial revolution in the 1800s marked a period of rapid advancement in the field of metal carboxylates, particularly in the paint industry, where lead and manganese carboxylates were employed as driers. wits.ac.za

Over the years, the applications for metal carboxylates have expanded significantly. wits.ac.za They are now essential components in the manufacturing of catalysts, lubricants, coatings, and polymers. sphericalinsights.com The growing demand for high-performance materials in sectors like aerospace, automotive, and construction has further fueled the need for these versatile compounds. sphericalinsights.com In the coatings and paint industries, metal carboxylates are widely used as drying agents. bdmaee.netbdmaee.net They also serve as stabilizers in the production of plastics like PVC and as additives in lubricants and fuels. fortunebusinessinsights.comontosight.ai

Significance of Neodecanoic Acid Ligands in Organometallic Chemistry

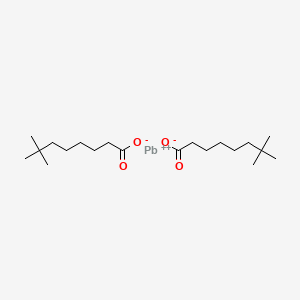

Neodecanoic acid is a branched-chain carboxylic acid with the chemical formula C₁₀H₂₀O₂. bdmaee.netwikipedia.org Its structure is characterized by a central quaternary carbon atom, which imparts a high degree of branching and steric hindrance. bdmaee.net This unique structural feature is crucial to the properties of its metal salts, including lead(2+) neodecanoate. bdmaee.net

The branched nature of the neodecanoate ligand makes its metal complexes highly lipophilic, meaning they dissolve well in non-polar solvents like hydrocarbons. bdmaee.net This property is particularly advantageous in systems where water sensitivity or immiscibility is a concern. bdmaee.net Furthermore, the steric hindrance provided by the bulky neodecanoate group contributes to the thermal stability of the resulting metal carboxylate, allowing it to remain stable at elevated temperatures. bdmaee.net In organometallic chemistry, neodecanoic acid and its derivatives are of interest for their role as intermediates in the synthesis of more complex molecules and their applications as lubricant and fuel additives. ontosight.ai

Evolution of Research Interests in this compound

Historically, this compound has been a compound of significant industrial interest, primarily for its role as a heat stabilizer in polyvinyl chloride (PVC) manufacturing and as a drying agent in oil-based paints and coatings. bdmaee.netohans.com Its effectiveness in these applications is well-documented, contributing to the durability and performance of a wide range of products, from plastic pipes (B44673) and vinyl window frames to industrial finishes. bdmaee.netohans.com

However, growing environmental and health concerns associated with lead have led to a shift in research focus. bdmaee.netbdmaee.net While still valued for its strong catalytic activity, particularly in low-temperature environments and for providing a balance between through-dry and surface-dry properties in coatings, the use of this compound is increasingly restricted. bdmaee.netohans.com Current research is exploring ways to mitigate its environmental impact, such as immobilizing it on solid supports to allow for easier recovery and reuse, as well as developing lead-free alternatives. bdmaee.net Despite these challenges, this compound's unique properties ensure its continued, albeit more cautious, use in specialized niche applications. bdmaee.net

Structure

3D Structure of Parent

Properties

CAS No. |

71684-29-2 |

|---|---|

Molecular Formula |

C20H38O4Pb |

Molecular Weight |

550 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;lead(2+) |

InChI |

InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

HHMCJNWZCJJYPE-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Physicochemical Properties of Lead 2+ Neodecanoate

Lead(2+) neodecanoate is the lead salt of neodecanoic acid. bdmaee.net The chemical structure involves a central lead ion (Pb²⁺) coordinated to two neodecanoate ligands. bdmaee.net Neodecanoic acid itself is a mixture of branched-chain isomers of C₁₀H₂₀O₂. industrialchemicals.gov.au

Table 1:

| Property | Value / Description |

|---|---|

| CAS Number | 27253-28-7 |

| Molecular Formula | C₂₀H₃₈O₄Pb alfa-chemistry.com |

| Molecular Weight | ~549.71 g/mol alfa-chemistry.comguidechem.com |

| Appearance | Pale yellow or brownish liquid or viscous oil bdmaee.netbdmaee.netohans.com |

| Solubility | Soluble in aliphatic and aromatic hydrocarbons; insoluble in water bdmaee.netbdmaee.netohans.com |

| Density | ~1.2 g/cm³ at 20°C bdmaee.net |

| Flash Point | >100°C bdmaee.netohans.com |

| Thermal Stability | Stable up to ~200°C bdmaee.net |

This table is interactive. Click on the headers to sort the data.

This compound is characterized by its high lipophilicity, a direct result of the branched nature of the neodecanoate ligands. bdmaee.net This property makes it highly soluble in non-polar solvents. bdmaee.net It is generally supplied as a white solid powder that is slightly soluble in water. ontosight.ai It is also available as a solution in aromatic solvents like mineral oil or xylene to facilitate its handling and dispersion in various formulations. bdmaee.net

Mechanistic Investigations of Reactivity and Catalysis

Decomposition Mechanisms of Lead(2+) Neodecanoate

The stability and degradation of this compound are governed by its susceptibility to oxidative, hydrolytic, and thermal stressors. Each of these pathways leads to distinct decomposition products and impacts the compound's efficacy and environmental fate.

Oxidative Degradation Pathways

The oxidative degradation of this compound involves the lead cation and the organic ligand. The lead(II) (Pb²⁺) center is susceptible to oxidation, potentially forming lead(IV) (Pb⁴⁺) species under certain conditions. A primary mechanism for lead-induced toxicity, which can be extrapolated to its chemical behavior, is the generation of reactive oxygen species (ROS). nih.gov This process creates an imbalance between the generation and removal of ROS, leading to damage to surrounding molecules. nih.gov The presence of double bonds in adjacent molecules, such as unsaturated fatty acids in coating resins, can weaken neighboring C-H bonds, making hydrogen abstraction and subsequent oxidation more favorable. nih.gov

Furthermore, lead has a high affinity for sulfhydryl groups, which are present in various organic molecules and biological systems. nih.gov While not a direct oxidation of the neodecanoate salt itself, this interaction can alter the redox environment and promote oxidative side reactions. The neodecanoate ligand can also undergo oxidation, although the branched, saturated alkyl structure provides considerable stability compared to unsaturated ligands.

Hydrolytic Stability and Processes

This compound exhibits limited hydrolytic stability. As a metal soap, it is sparingly soluble in water. industrialchemicals.gov.au When in contact with water, it can dissociate into lead(2+) ions and neodecanoate anions. industrialchemicals.gov.au The speciation of the released lead(2+) ions in aqueous environments is complex and depends heavily on the water's chemistry, particularly the pH. industrialchemicals.gov.au At a pH below 7, the hydrated lead(2+) dication is the dominant species, while at a pH above 7, lead carbonate complexes tend to form. industrialchemicals.gov.au

Data sheets indicate that the compound slowly decomposes when it comes into contact with air, reacting with both water and carbon dioxide. gelest.com This process can lead to the formation of lead carbonates and lead hydroxides, diminishing the compound's intended catalytic activity. This instability in the presence of water is a critical consideration in formulation, especially for water-based coatings.

Thermal Decomposition Characteristics

When subjected to elevated temperatures, this compound undergoes thermal decomposition. The process results in the breakdown of the compound into both inorganic and organic fragments. The primary hazardous decomposition products are identified as lead oxide fumes and organic acid vapors. gelest.com

| Decomposition Type | Reactants/Conditions | Primary Products | Key Observations |

| Oxidative | Oxygen (O₂), Reactive Oxygen Species (ROS) | Lead(IV) species, degraded ligands | Involves imbalance in ROS; lead's affinity for sulfhydryl groups can influence redox state. nih.gov |

| Hydrolytic | Water (H₂O), Carbon Dioxide (CO₂) | Pb²⁺ ions, Neodecanoate anions, Lead hydroxides, Lead carbonates | Compound is sparingly soluble in water. industrialchemicals.gov.au Decomposes slowly in air. gelest.com |

| Thermal | High Temperature | Lead oxide fumes, Organic acid vapors | Decomposition yields inorganic lead compounds and volatile organic fragments. gelest.com |

Catalytic Role in Polymerization and Film Formation

This compound has historically been an important catalyst in the coatings industry, specifically functioning as a drier to accelerate the curing of oxidative-drying paints and varnishes, such as those based on alkyd resins.

Mechanism of Action as a Through Drier in Coatings

In the classification of coating driers, lead compounds are categorized as "through driers" or "auxiliary driers". durachem.comatamanchemicals.com This distinguishes them from "primary driers" (or surface driers) like cobalt salts, which primarily catalyze oxidation at the film's surface. durachem.com The use of only primary driers can lead to rapid surface curing, which traps underlying wet paint and causes wrinkling. durachem.com

Through driers like this compound ensure that the coating dries at a uniform rate throughout the entire body of the film. durachem.com This action promotes the formation of a hard, durable, and flexible film. atamanchemicals.com Lead driers are particularly effective at promoting polymerization and are often used in combination with primary and other auxiliary driers, such as those based on cobalt and calcium, to achieve a balanced drying profile. durachem.comatamanchemicals.com They are also noted for their effectiveness in facilitating drying at low temperatures. atamanchemicals.com

| Drier Classification | Function | Mechanism | Common Metal Examples |

| Primary Driers | Catalyze oxidation at the film surface. | Act as oxidation catalysts. | Cobalt, Manganese, Iron. durachem.com |

| Through Driers | Ensure uniform drying throughout the film. | Promote polymerization and cross-linking within the film. | Lead, Zirconium, Strontium. durachem.com |

| Auxiliary Driers | Modify the effect of other driers. | Assist in pigment wetting and keep the film matrix open. | Calcium, Barium, Zinc. durachem.comumicore.com |

The fundamental mechanism by which through driers function is the formation of cross-links between polymer chains. durachem.com In the context of alkyd resins, which contain unsaturated fatty acid side chains, the drying process is an oxidative polymerization. This compound facilitates this by creating stable coordination complexes.

The core of this mechanism is the formation of oxygen-metal-oxygen bridges . durachem.com During the curing process, hydroperoxides form on the unsaturated parts of the resin's fatty acid chains. These hydroperoxides can decompose to form radicals that initiate polymerization. The lead cation, with its ability to exist in multiple coordination states, acts as a linking agent. It coordinates with oxygen-containing functional groups (like carboxyl and hydroxyl groups) on adjacent polymer chains. This creates a stable, three-dimensional network, effectively cross-linking the resin and solidifying the film from within. This internal polymerization is what defines its action as a through drier, ensuring the film's toughness and durability. atamanchemicals.com

Catalysis of Oxidative Polymerization in Drying Oils

This compound serves as a catalyst, often referred to as a drier or siccative, in the oxidative polymerization of drying oils, which is the chemical basis for the curing of various coatings like oil-based paints and alkyd resins. durachem.comscribd.com Its primary function is to significantly accelerate the transformation of the liquid oil into a solid, durable, and cross-linked film. si.edu This process occurs through a free-radical mechanism initiated and propagated by the catalyst. nih.govnih.gov

The catalytic cycle begins with the decomposition of hydroperoxides (ROOH), which are naturally present or formed in the initial stages of autoxidation of the unsaturated fatty acid chains in the oil. nih.govcern.ch The lead(2+) ion facilitates this decomposition, likely through a redox cycle involving Pb(II) and higher oxidation states, which generates highly reactive free radicals. acs.org These radicals then propagate a chain reaction by abstracting hydrogen atoms from the allylic positions of the polyunsaturated fatty acid chains, creating carbon-centered radicals. cern.ch

These alkyl radicals react rapidly with atmospheric oxygen to form peroxy radicals (ROO•). The peroxy radicals can then abstract hydrogen from another unsaturated fatty acid molecule, thereby regenerating an alkyl radical and forming another hydroperoxide, continuing the cycle. cern.ch The crucial cross-linking, which leads to the formation of a solid polymer network, occurs through the combination of these various radical species (alkyl, alkoxy, and peroxy radicals), forming stable C-C, ether (C-O-C), and peroxide (C-O-O-C) bridges between the triglyceride molecules. durachem.comnih.gov this compound, as a "through drier," is particularly effective at promoting uniform drying throughout the entire film, not just at the surface. scribd.com

The table below illustrates the typical effect of a lead-based drier on the curing time of an alkyd resin compared to an uncatalyzed system and systems with other driers.

| Catalyst System | Dust-Free Time (hours) | Tack-Free Time (hours) | Through-Dry Time (hours) |

| No Drier | > 24 | > 48 | > 72 |

| This compound | 4 - 6 | 8 - 10 | 16 - 24 |

| Cobalt(II) neodecanoate | 2 - 3 | 4 - 6 | > 24 |

| Manganese(II) neodecanoate | 3 - 5 | 6 - 8 | 18 - 30 |

| Cobalt/Lead/Calcium Combination | 2 - 3 | 4 - 5 | 8 - 12 |

| This table presents illustrative data synthesized from general knowledge in coatings technology. Actual drying times can vary significantly based on oil type, resin formulation, temperature, and humidity. |

Stabilization Mechanisms in Polymeric Systems

Interactions with Polyvinyl Chloride (PVC) against Degradation

This compound is an effective heat stabilizer for polyvinyl chloride (PVC). tldvietnam.compvcstabilizer.comtradeindia.com The thermal degradation of PVC proceeds via a "zipper-like" dehydrochlorination, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences in the polymer backbone. jmaterenvironsci.commdpi.com These polyenes are responsible for the severe discoloration and embrittlement of the material. jmaterenvironsci.commcmaster.ca The liberated HCl acts as a catalyst, accelerating further degradation in an autocatalytic cycle. jmaterenvironsci.com

Lead stabilizers, including this compound, function through two primary mechanisms:

HCl Scavenging : The carboxylate component of the stabilizer neutralizes the hydrogen chloride as it is evolved. This reaction forms neodecanoic acid and lead chloride, effectively removing the degradation catalyst from the system. pvcstabilizer.comresearchgate.net

Substitution of Labile Chlorine Atoms : The degradation of PVC is often initiated at defect sites in the polymer chain, particularly labile allylic chlorine atoms. Lead carboxylates can replace these unstable chlorine atoms with the more thermally stable carboxylate group. jmaterenvironsci.comccsenet.org This substitution passivates the initiation sites, preventing the onset of the unzipping dehydrochlorination process. ccsenet.orgpen2print.org Infrared spectroscopy studies on PVC stabilized with metal carboxylates show the appearance of ester carbonyl bands, which is consistent with the exchange of an allylic chlorine atom with the carboxylate group of the stabilizer. jmaterenvironsci.com

The following table shows a comparison of the thermal stability imparted to PVC by different types of stabilizers, measured by the time until significant degradation begins.

| Stabilizer System (at 3 wt% in PVC) | Degradation Time (tDH at 190°C, minutes) |

| None | 34 |

| Lead carboxylate | > 120 |

| Barium carboxylate | 105 |

| Calcium carboxylate | 90 |

| Zinc carboxylate* | < 20 |

| Data synthesized from findings in studies on metal carboxylates. jmaterenvironsci.comresearchgate.net Note: Zinc carboxylates, when used alone, can sometimes accelerate degradation, but they exhibit powerful synergistic effects when combined with calcium or barium stabilizers. pen2print.orgresearchgate.net |

Influence on Polymer Network Properties

Beyond preventing degradation, lead stabilizers like this compound can actively influence the mechanical properties of the final PVC product. Studies have shown that the incorporation of a lead-based stabilizer system can improve the ductility, fracture toughness, and impact strength of rigid PVC formulations when compared to some other stabilizer types. wiley.com This improvement is attributed to the way the stabilizer integrates into the polymer matrix.

While some stabilizers can cause an "antiplasticization" effect, leading to increased tensile strength but decreased toughness and ductility, lead systems tend to enhance the material's ability to absorb energy before fracturing. wiley.com The presence of the lead compound within the PVC matrix can also confer other beneficial properties, such as excellent resistance to water and good long-term mechanical and electrical properties. tldvietnam.comseepvcforum.com The specific nature of the lead complex and its interaction with the polymer chains can affect the final network morphology and performance characteristics.

Fundamental Coordination Chemistry of this compound Complexes

The efficacy of this compound as both a catalyst and a stabilizer is rooted in the fundamental coordination chemistry of the lead(II) ion.

Ligand Exchange and Complexation Studies

Ligand substitution is a fundamental reaction for metal complexes where one ligand is exchanged for another without a change in the metal's oxidation state. libretexts.org this compound readily participates in such ligand exchange reactions. In a given chemical environment, the neodecanoate ligands can be partially or fully displaced by other molecules or anions that can act as ligands.

For example, in the context of PVC stabilization, the neodecanoate ligand is exchanged for a chloride ion when scavenging HCl. pvcstabilizer.comresearchgate.net In drying oils, the carboxylate groups of the fatty acid chains or hydroperoxide species can coordinate with the lead center, forming transient complexes that are key intermediates in the catalytic cycle. si.edu The equilibrium of these complexation reactions depends on factors like the relative concentration and binding affinity of the potential ligands. chemguide.co.uk The bulky, branched structure of the neodecanoate ligand itself influences the solubility of the complex in nonpolar media (like alkyd resins) and can affect the steric environment around the lead center. acs.org

Role of Ancillary Ligands in Modifying Reactivity

The reactivity of the lead(2+) center in neodecanoate complexes can be significantly tuned by the presence of ancillary ligands—additional ligands that coordinate to the metal ion. wiley.comillinois.edu In practical applications, this compound is rarely used in isolation. In coatings, it is part of a "drier package" that includes other metal carboxylates (e.g., cobalt, manganese, calcium, zirconium) and other additives. durachem.comscribd.comacs.org

Applications in Advanced Materials Science and Engineering

Formulation Science in Coatings and Surface Technologies

The primary function of Lead(2+) neodecanoate in coatings is to ensure uniform film curing. While primary driers, such as cobalt salts, are highly effective at catalyzing oxidation at the surface of the film, their action alone can lead to rapid surface drying, leaving the underlying layers soft. si.educhimia.ch This differential drying can cause defects like wrinkling and cracking. chemelynesppecialities.com

This compound mitigates this issue by promoting polymerization throughout the bulk of the film, a mechanism known as "through-drying". durachem.comsi.edu It ensures that the coating dries uniformly from the substrate to the surface. chemelynesppecialities.com This catalytic action involves the formation of cross-links between polymer chains via oxygen-metal-oxygen bridges, leading to a cohesively cured film. durachem.com Historically, lead was one of the most common and effective through driers, often used in combination with primary and auxiliary driers to create a balanced drying system. emerald.comsi.edu The neodecanoate ligand offers advantages over other carboxylates like naphthenates by providing better solubility in organic solvents, enabling higher metal content, consistent quality, and lower odor. durachem.com

Table 1: Classification and Function of Driers in Coatings

| Drier Classification | Primary Function | Example Metals | Role of Lead |

| Primary Driers | Catalyze oxygen uptake and peroxide formation at the film surface (Surface Drying). | Cobalt, Manganese | Works in synergy with primary driers. |

| Through Driers | Promote polymerization and uniform drying throughout the entire film depth. | Lead , Zirconium, Strontium | A highly effective through drier, ensuring the subsurface cures properly. durachem.comsi.edu |

| Auxiliary Driers | Modify the action of primary/through driers; improve pigment wetting, hardness, and gloss. | Calcium, Barium, Zinc | Functions as an auxiliary drier, enhancing overall film properties and preventing defects. paintingbestpractices.comchemelynesppecialities.com |

The influence of this compound extends beyond drying kinetics to the final physical properties of the cured film. Its role as a through drier contributes to the formation of a densely cross-linked polymer network, which directly enhances the coating's mechanical and optical characteristics. chemelynesppecialities.com

Table 2: Effect of Lead Driers on Coating Film Properties

| Property | Effect of Lead Drier Addition | Scientific Rationale |

| Hardness | Increased | Promotes higher cross-linking density throughout the film. chemelynesppecialities.com |

| Adhesion | Improved | Better film integrity and bonding to the substrate due to uniform curing. emerald.comchinanetsun.com |

| Flexibility | Improved | Contributes to a well-formed, resilient polymer network. emerald.com |

| Gloss | Enhanced | Leads to a smoother, more uniform surface, which improves specular reflectance. chemelynesppecialities.com |

| Chemical Resistance | Increased | A more densely cross-linked film is less permeable to chemicals like acids. emerald.com |

| Durability | Enhanced | The combination of hardness, adhesion, and resistance leads to a more durable coating. paintingbestpractices.com |

Functionalization of Polymer Composites

The application of this compound is also found in the functionalization and stabilization of polymer systems, most notably in polyvinyl chloride (PVC) and other plastic formulations.

This compound serves as an effective heat stabilizer in the processing of PVC. shcfchemical.com During thermal processing, such as extrusion or molding, PVC is susceptible to degradation, which involves the release of hydrochloric acid and the formation of undesirable color and brittle regions. Lead-based stabilizers, including neodecanoates, neutralize the acidic byproducts and inhibit the degradation cascade, thereby preserving the polymer's integrity, mechanical properties, and appearance.

Beyond stabilization, this compound and related metal carboxylates are used to modify the intrinsic properties of polymers. It has been cited for use in the production of plasticizers. shcfchemical.com Plasticizers are additives that increase the flexibility and durability of a polymer. The long, branched alkyl chain of the neodecanoate moiety can enhance compatibility with the polymer matrix.

While specific research on this compound is limited, the broader family of metal carboxylates is known to modify polymers. For instance, unsaturated zinc carboxylates are used to improve the crosslinking density and tensile strength of EPDM rubber composites. tandfonline.com Similarly, vinyl neodecanoate, a related monomer, is copolymerized to produce latexes with enhanced water resistance, hydrolytic stability, and adhesion, which are valuable properties in adhesives and specialty coatings. atamanchemicals.comresearchgate.net Furthermore, lead carboxylates like lead 2-ethylhexoate have been listed as potential catalysts for polyurethane production, indicating a role in directing polymerization to achieve specific material properties. googleapis.com

Exploratory Research in Other Material Systems

While the primary industrial applications of this compound have been in coatings and polymers, the unique characteristics of metal carboxylates suggest potential for use in other advanced material systems. Research into other metal neodecanoates provides a roadmap for potential exploratory applications of the lead-based analogue.

For example, neodecanoate salts of other metals are widely used as catalysts for various chemical reactions and as precursors for electronic materials. nihonkagakusangyo.co.jp Zinc neodecanoate is used as a precursor for solution-processed zinc oxide (ZnO) thin-film transistors, a key component in transparent and flexible electronics. researchgate.net Copper and silver neodecanoates are utilized in the synthesis of conductive inks and nanoparticles for applications in printed electronics and nanotechnology. chemelynesppecialities.comresearchgate.net

Given that lead(II) ions are known to form diverse and unusual network topologies in coordination polymers, researchgate.net and that lead oxide nanoparticles with interesting photocatalytic and electronic properties can be synthesized from various lead precursors, nih.govchalcogen.ro it is plausible that this compound could serve as a valuable precursor in these fields. Its solubility in organic solvents makes it an attractive candidate for solution-based synthesis of lead-containing nanoparticles, quantum dots, or thin films for use in sensors, detectors, or energy storage applications.

Environmental Behavior and Transformation Pathways

Dissolution and Speciation of Lead(2+) Neodecanoate in Aquatic Environments

The introduction of this compound into aquatic environments is primarily followed by its dissolution and subsequent chemical speciation, which dictates the mobility and bioavailability of the lead and the neodecanoate ligand. As a lead salt of a branched-chain carboxylic acid, its solubility and the stability of the resulting ions are influenced by various physicochemical parameters. bdmaee.net

This compound is a salt of a weak acid (neodecanoic acid) and a divalent metal cation. industrialchemicals.gov.au Upon entering an aqueous environment, it undergoes hydrolysis. This process involves the dissociation of the salt into lead(2+) ions (Pb²⁺) and neodecanoate anions (C₁₀H₁₉O₂⁻). industrialchemicals.gov.auindustrialchemicals.gov.au The neodecanoate anion, as the conjugate base of a weak acid, will then partially associate with protons (H⁺) from the water to form neodecanoic acid. industrialchemicals.gov.aubccampus.ca

Followed by the protonation of the neodecanoate anion: C₁₀H₁₉O₂⁻(aq) + H₂O(l) ⇌ C₁₀H₂₀O₂(aq) + OH⁻(aq)

The release of lead(2+) ions is a critical step in its environmental fate, as the free ionic form is generally the most bioavailable and toxic. The rate and extent of this release are contingent on the solubility of the parent compound. Lead(II) salts of long-chain fatty acids are generally sparingly soluble in water, and this solubility tends to decrease as the length of the fatty acid carbon chain increases. industrialchemicals.gov.au The branched nature of the neodecanoate ligand contributes to the lipophilic character of the compound, influencing its partitioning behavior. bdmaee.net

The speciation of lead released from this compound is highly dependent on the chemistry of the receiving water body. Key parameters influencing lead speciation include pH, the presence of dissolved organic carbon (DOC), and the concentration of other inorganic ligands such as carbonates, sulfates, and chlorides. industrialchemicals.gov.auscirp.orgunt.edu

pH: The pH of the water is a master variable controlling lead speciation. In acidic conditions (low pH), the free hydrated lead ion (Pb²⁺) is the dominant species. As pH increases, lead tends to form hydroxide (B78521) complexes (e.g., Pb(OH)⁺, Pb(OH)₂) and carbonate complexes (e.g., PbCO₃, Pb(CO₃)₂²⁻), which can precipitate out of solution, thereby reducing its aqueous concentration. scirp.orgresearchgate.net

Dissolved Organic Carbon (DOC): Dissolved organic matter in natural waters can form strong complexes with lead(2+) ions, influencing its solubility and bioavailability. nih.govresearchgate.net Humic and fulvic acids, major components of DOC, contain functional groups like carboxylic and phenolic moieties that can bind with lead, potentially keeping it in the dissolved phase but in a less bioavailable form. researchgate.net

Inorganic Ligands: The presence of inorganic anions such as carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻) can lead to the formation of various lead complexes and precipitates. For instance, in waters with sufficient carbonate alkalinity, the precipitation of lead carbonates like cerussite (PbCO₃) can significantly limit the dissolved lead concentration. scirp.org

The following table summarizes the expected influence of key environmental parameters on the speciation of lead released from this compound.

| Parameter | Effect on Lead Speciation | Resulting Lead Species (Examples) |

| Low pH (Acidic) | Increased solubility, dominance of free ionic lead. | Pb²⁺(aq) |

| High pH (Alkaline) | Decreased solubility, formation of hydroxides and carbonates. | Pb(OH)₂, PbCO₃(s) |

| High DOC | Formation of soluble organo-lead complexes. | Pb-fulvate, Pb-humate |

| High Carbonate | Precipitation of lead carbonates. | PbCO₃(s), Hydrocerussite (Pb₃(CO₃)₂(OH)₂) |

Biogeochemical Cycling and Persistence of the Neodecanoate Ligand

The neodecanoate ligand, once dissociated from the lead ion, enters its own biogeochemical cycle. Its persistence and transformation are primarily governed by microbial degradation processes.

Neodecanoic acid is a highly branched C10 carboxylic acid. journalssystem.com Its structure significantly influences its biodegradability. Studies on related compounds, such as vinyl neodecanoate, indicate that they are not readily biodegradable. ospar.org The branched structure, particularly the presence of a quaternary carbon atom at the alpha-position in many of its isomers, imparts steric hindrance that makes enzymatic attack by microorganisms difficult. bdmaee.netjournalssystem.com This resistance to degradation is a known characteristic of highly branched organic compounds. While some fatty acids are readily metabolized by a wide range of microorganisms, increased branching tends to increase their environmental persistence.

Environmental fate models are used to predict the long-term behavior and distribution of chemicals in the environment. nih.gov For a substance like this compound, a comprehensive model would need to account for the distinct properties of both the lead cation and the neodecanoate anion.

Modeling the fate of the lead component would involve parameters for its partitioning between water, sediment, and soil, as well as its various speciation reactions. nih.gov Key inputs would include soil and sediment sorption coefficients (Kd) and the influence of pH and DOC on its mobility. nih.govnih.gov

Modeling the fate of the neodecanoate ligand would focus on its partitioning and degradation. Important parameters would include its octanol-water partition coefficient (Kow), which for neodecanoic acid has a log Kow of 3.83, indicating a tendency to partition into organic matter. redox.com Its bioconcentration factor (BCF) is reported as less than 225, suggesting a low to moderate potential for bioaccumulation. redox.com Given that it is not readily biodegradable, its persistence would be a key factor in long-term fate modeling. redox.com Such models often predict that due to low water solubility and a high affinity for organic matter, substances like neodecanoate esters will predominantly be associated with sediments. coastalwiki.org

Interactions with Environmental Compartments

Upon release into the environment, this compound and its dissociation products will interact with various environmental compartments, including soil, sediment, and biota.

Soil and Sediment: The fate of this compound in terrestrial and benthic environments is largely governed by sorption processes. The intact molecule, being lipophilic, is likely to sorb to organic matter in soil and sediment. bdmaee.net More significantly, upon dissociation, the released lead(2+) ions exhibit strong sorption to soil and sediment particles. This binding occurs with clay minerals, iron and manganese oxides, and soil organic matter. researchgate.netresearchgate.net This strong sorption significantly reduces the mobility of lead in most soil and sediment systems. The neodecanoate anion, with its long alkyl chain, will also tend to associate with the organic carbon fraction of soils and sediments. nm.gov

The following table outlines the primary interactions of this compound and its components with environmental compartments.

| Component | Environmental Compartment | Primary Interaction | Consequence |

| Lead(2+) Ion (Pb²⁺) | Soil/Sediment | Sorption to organic matter, clays, and metal oxides. | Low mobility, accumulation in soil/sediment. |

| Neodecanoate Ligand | Soil/Sediment | Sorption to organic carbon. | Reduced bioavailability, slow degradation. |

| Intact this compound | Soil/Sediment | Sorption to organic matter. | Reservoir for future release of lead and neodecanoate. |

Adsorption and Desorption on Mineral and Organic Phases

Specific studies detailing the adsorption and desorption characteristics of this compound on various mineral and organic phases in soil and sediment are not available in the reviewed literature. Research on lead in the environment primarily focuses on the behavior of the Pb²⁺ ion.

General findings on lead (Pb²⁺) indicate that its adsorption is significantly influenced by soil and sediment properties such as pH, organic matter content, clay mineralogy, and the presence of iron and manganese oxides. epa.govresearchgate.net Organic matter, in particular, is a crucial adsorbent for lead in soils. epa.govresearchgate.net The desorption of lead is often found to be limited, indicating strong binding to soil and sediment particles. researchgate.net However, without specific experimental data for this compound, it is not possible to provide detailed research findings or a data table on its adsorption and desorption behavior.

Mobility and Transport in Soil and Sediment Systems

There is a lack of specific information regarding the mobility and transport of this compound in soil and sediment systems. The mobility of lead compounds in the environment is generally considered to be low due to strong adsorption to soil and sediment particles. researchgate.net Factors that can influence the mobility of lead include soil type, pH, and the presence of organic matter and other ions. researchgate.netnih.gov

Studies on lead mobility often involve column experiments and the analysis of lead distribution in soil profiles. researchgate.netagriculturejournals.cz These studies, however, have been conducted on inorganic lead or in the context of general lead contamination, not specifically on this compound. Therefore, no detailed research findings or data tables on the mobility and transport of this compound can be presented.

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating components from a mixture. For lead compounds, both gas and liquid chromatography are utilized, depending on the specific species being analyzed.

Gas chromatography (GC) is a powerful technique for the speciation of volatile or semi-volatile organolead compounds. luc.eduluc.edu While Lead(2+) neodecanoate itself is not sufficiently volatile for direct GC analysis, the technique is paramount for analyzing related organolead species that might be present in environmental or industrial samples. The general approach involves converting ionic organolead species into more volatile derivatives before they are introduced into the GC system. rsc.orgoup.comnih.gov

The process typically includes several key steps:

Sample Preparation and Derivatization: Ionic organolead species are first extracted from the sample matrix, often using a complexing agent like dithiocarbamate (B8719985) into an organic solvent such as hexane. rsc.orgoup.comnih.gov Subsequently, a derivatization reaction, commonly propylation or ethylation using a Grignard reagent, is performed to increase the volatility of the analytes. oup.comnih.gov

Separation: The derivatized extract is injected into the gas chromatograph, where the organolead compounds are separated on a capillary column. rsc.orgrsc.org Techniques like multicapillary GC can achieve very rapid separations, with analysis times as short as 10 seconds for some species. capes.gov.br

Detection: Highly sensitive and element-selective detectors are coupled with the GC system. Atomic emission spectrometry (AES) and inductively coupled plasma mass spectrometry (ICP-MS) are common choices. rsc.orgrsc.org GC-ICP-TOFMS (Time-of-Flight Mass Spectrometry) is noted for its high speed and ability to produce complete mass spectra, yielding low femtogram detection limits. rsc.org

Interactive Table: Table 1. Examples of GC-Based Methodologies for Organolead Analysis

| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |

|---|---|---|---|

| Technique | GC-AES | Multicapillary GC-MIP-AES | GC-ICP-TOFMS |

| Derivatization | Propylation of dithiocarbamate complexes rsc.org | Not specified for additives | Not specified for standards |

| Sample Type | Water, Polar Snow rsc.org | Gasoline capes.gov.br | Standard Solutions rsc.org |

| Detector | Atomic Emission Detector (AED) rsc.org | Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES) capes.gov.br | Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (ICP-TOFMS) rsc.org |

| Detection Limit | 0.1 ng dm⁻³ (as Pb) rsc.org | < 1 µg L⁻¹ capes.gov.br | Low femtogram range rsc.org |

High-performance liquid chromatography (HPLC) is well-suited for the analysis of non-volatile, divalent lead complexes like this compound. luc.eduluc.edu This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

For divalent lead, the methodology often involves forming a stable complex prior to or during the analysis to enhance separation and detection. researchgate.net

Stationary and Mobile Phases: Reversed-phase columns, such as C18 or phenyl, are commonly used. osti.gov The choice of mobile phase is critical; for instance, separating divalent metal dithizonates has been achieved using acidic polar modifiers like acetic acid in the mobile phase. researchgate.net

Derivatization: Pre-column derivatization with a chelating agent that forms a colored or UV-active complex can significantly improve detection limits. One such agent is 2-(2-quinolinylazo)-4-methyl-1,3-dihydroxidebenzene (QAMDHB), which forms colored chelates with lead and other metals. researchgate.net

Detection: Detection can be accomplished using UV-Visible spectrophotometry, especially after derivatization. researchgate.net More advanced systems use inductively coupled plasma mass spectrometry (LC-ICP-MS) as a detector, which provides exceptional sensitivity and element specificity, with detection limits for lead reported as low as 0.111 nM. osti.gov

Interactive Table: Table 2. Selected HPLC Methods for Divalent Lead Complex Analysis

| Parameter | Methodology 1 | Methodology 2 |

|---|---|---|

| Technique | HPLC-UV/Vis | LC-ICP-MS |

| Complexing/Derivatizing Agent | 2-(2-quinolinylazo)-4-methyl-1,3-dihydroxidebenzene (QAMDHB) researchgate.net | Natural Organic Matter (DOM) osti.gov |

| Stationary Phase | ZORBAX Stable Bound rapid analysis column (C18) researchgate.net | C18, Phenyl, Amide osti.gov |

| Detection | Photodiode Array Detector (450-600 nm) researchgate.net | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) osti.gov |

| Reported Detection Limit | 1.2 ng L⁻¹ (in original sample) researchgate.net | 0.111 nM for ²⁰⁸Pb osti.gov |

Spectroscopic and Electrochemical Approaches for Speciation and Structure

Beyond separating and quantifying, understanding the lead oxidation state and the bonding within the neodecanoate complex is essential. Spectroscopic and electrochemical methods provide these insights.

X-ray Absorption Spectroscopy (XAS) is a direct and powerful, non-destructive technique for determining the oxidation state and local coordination environment of an element within a compound. spectroscopyonline.comuq.edu.au The method involves measuring the absorption of X-rays as a function of energy around an absorption edge of a specific element.

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. rsc.orgresearchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of the absorbing atom increases. iucr.org For lead compounds, the L₃-edge is typically used. spectroscopyonline.com By comparing the XANES spectrum of a sample containing this compound to the spectra of known lead standards (e.g., PbO for Pb(II), PbO₂ for Pb(IV)), the oxidation state of lead in the complex can be definitively confirmed as Pb(II). spectroscopyonline.comresearchgate.net Linear combination fitting of XANES spectra can also quantify the fractions of different oxidation states if a mixture is present. researchgate.net

Interactive Table: Table 3. Principle of XANES for Lead Oxidation State Determination

| Feature | Description |

|---|---|

| Technique | X-ray Absorption Near-Edge Structure (XANES) |

| Principle | The energy required to excite a core electron is sensitive to the effective charge of the nucleus. iucr.org |

| Measurement | The lead L₃ absorption edge energy of the sample is measured. spectroscopyonline.com |

| Analysis | The sample's edge energy is compared to that of reference compounds with known oxidation states (e.g., Pb(II) oxide, Pb(IV) oxide). spectroscopyonline.comuq.edu.au |

| Result | A higher absorption edge energy corresponds to a higher oxidation state, allowing for unambiguous identification of Pb(II). researchgate.netiucr.org |

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds within a molecule. americanpharmaceuticalreview.comsmu.edu These techniques measure the vibrational frequencies of bonds, which act as a molecular fingerprint. The formation of the lead-oxygen bond in the carboxylate group of this compound can be directly observed and characterized.

In metal carboxylates, the key vibrations are the asymmetric and symmetric stretches of the COO⁻ group. The positions of these bands are sensitive to the nature of the metal ion. For silver neodecanoate, a close structural analogue, the asymmetric and symmetric carboxylate stretching vibrations are found at approximately 1540 cm⁻¹ and 1420 cm⁻¹, respectively. Similar characteristic bands would be expected for this compound, and their exact positions would provide insight into the coordination and strength of the lead-carboxylate bond.

Interactive Table: Table 4. Characteristic Infrared Frequencies for Metal Carboxylate Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |

|---|---|---|

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | ~1540-1610 | Confirms the presence of the ionic carboxylate group and is sensitive to the metal coordination environment. |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | ~1400-1440 | Used in conjunction with the asymmetric stretch to determine the coordination mode (e.g., monodentate, bidentate). |

| C-H Bending and Stretching | ~1300-1500 and ~2800-3000 | Confirms the presence of the neodecanoate alkyl structure. |

Voltammetric techniques are electrochemical methods that study the redox behavior of a species by applying a potential to an electrode and measuring the resulting current. chemmethod.comchemmethod.comnih.gov Cyclic Voltammetry (CV) is particularly useful for investigating the oxidation and reduction potentials of lead ions. researchgate.net

In a typical analysis of a lead(II) solution, a potential is scanned, revealing a reduction peak corresponding to the conversion of Pb²⁺ to metallic lead (Pb⁰) on the electrode surface. chemmethod.commdpi.com When the potential scan is reversed, an anodic (stripping) peak appears, corresponding to the oxidation of the deposited Pb⁰ back to Pb²⁺. mdpi.com The potentials at which these peaks occur provide information about the thermodynamics of the redox process, while the peak currents can be used for quantification. chemmethod.com The technique is highly sensitive, especially in stripping modes like Anodic Stripping Voltammetry (ASV), which can achieve very low detection limits. nih.govmdpi.com

Interactive Table: Table 5. Common Parameters in Voltammetric Analysis of Lead

| Parameter | Description | Example |

|---|---|---|

| Technique | Cyclic Voltammetry (CV); Differential Pulse Anodic Stripping Voltammetry (DPASV) | CV provides kinetic and thermodynamic data; DPASV offers high sensitivity for quantification. nih.govmdpi.com |

| Working Electrode | Glassy Carbon Electrode (GCE), Carbon Rod Electrode (CRE) | GCE is a standard for laboratory analysis; CREs have been fabricated from recycled batteries. chemmethod.commdpi.com |

| Supporting Electrolyte | 0.1 M NaCl, Acetic Acid Solution | Provides conductivity and controls the chemical environment. Acetic acid was found to give a good signal-to-noise ratio. chemmethod.commdpi.com |

| Redox Process Studied | Pb²⁺ + 2e⁻ ⇌ Pb⁰ | The technique directly probes the fundamental redox couple of lead. chemmethod.com |

Advanced Microscopy for Morphological and Elemental Analysis

The morphological and elemental characterization of this compound and materials derived from it is crucial for understanding their structure-property relationships. Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of surface features and internal structures. cd-bioparticles.comtaylorfrancis.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these methods also offer detailed elemental analysis. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a primary technique for investigating the surface topography and microstructure of materials at the micro- and nanoscale. nanoscience.comsemlab.com For applications involving this compound, such as in the formation of thin films or as a component in larger material matrices, SEM provides critical insights into surface morphology, grain structure, and the distribution of phases. taylorfrancis.comacademie-sciences.fr

In the synthesis of functional oxide thin films, for example, metal carboxylates like this compound serve as precursors. windows.net After a deposition and thermal treatment process, SEM analysis would be employed to examine the resulting film's surface for uniformity, continuity, and the presence of defects like cracks or pores. The high depth of field of SEM allows for clear, focused images of complex and rough surfaces, which is essential for evaluating the quality of coatings derived from this compound. taylorfrancis.com

Transmission Electron Microscopy (TEM) for Nanoscale Structures

When this compound is used as a precursor in the synthesis of nanoparticles, Transmission Electron Microscopy (TEM) is indispensable for characterization. cd-bioparticles.comdovepress.com TEM offers significantly higher spatial resolution than SEM, enabling the visualization of individual nanoparticles, their size distribution, shape, and even their crystal lattice structure. dovepress.commdpi.com

Research on analogous metal carboxylates, such as bismuth neodecanoate, demonstrates the utility of TEM. In studies where bismuth neodecanoate was a precursor for bismuth sulfide (B99878) (Bi₂S₃) nanorods, TEM was used to determine the precise morphology, including the length and diameter of the nanostructures. thno.orgresearchgate.net High-resolution TEM (HR-TEM) can further reveal the lattice fringes of the crystalline nanoparticles, confirming their atomic structure. thno.org Similarly, if this compound were used to synthesize lead-based nanoparticles (e.g., PbS or PbSe), TEM would be the principal method for a detailed morphological analysis at the nanoscale. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique integrated with both SEM and TEM to perform elemental analysis. wikipedia.org It works by detecting the characteristic X-rays emitted from a sample when it is excited by the electron beam. wikipedia.org This provides qualitative and quantitative data on the elemental composition of the area being imaged.

For a pure sample of this compound, an EDX spectrum would show distinct peaks corresponding to lead (Pb), carbon (C), and oxygen (O). The relative intensities of these peaks can provide an estimation of the elemental composition. wikipedia.org A significant advantage of EDX is its ability to perform elemental mapping. air.app.brcarleton.edu This function scans the electron beam over an area of the sample and generates a color-coded map showing the spatial distribution of each detected element. carleton.edu For a composite material containing this compound, elemental mapping could visualize the distribution of lead, revealing how it is incorporated into the material's microstructure. air.app.br

Interactive Data Tables

Table 1: Summary of Advanced Microscopy Techniques for this compound Analysis

| Technique | Information Provided | Typical Application for this compound | Resolution |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure, grain size. taylorfrancis.com | Analysis of coatings, films, or composite materials derived from lead neodecanoate. | ~1-20 nm academie-sciences.fr |

| Transmission Electron Microscopy (TEM) | Particle size, shape, dispersion, crystal structure, lattice defects. dovepress.commdpi.com | Characterization of lead-based nanoparticles synthesized using lead neodecanoate as a precursor. | Down to <0.1 nm dovepress.com |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition (qualitative and quantitative), elemental distribution maps. wikipedia.orgair.app.br | Confirming the presence of Pb, C, and O; mapping the distribution of lead in a material matrix. | Dependent on SEM/TEM beam spot size. |

Table 2: Representative EDX Data for this compound

The table below indicates the primary elements expected in an EDX analysis of this compound and their characteristic X-ray emission lines.

| Element | Symbol | Atomic Number (Z) | Characteristic X-ray Lines (keV) |

| Carbon | C | 6 | Kα: 0.277 |

| Oxygen | O | 8 | Kα: 0.525 |

| Lead | Pb | 82 | Mα: 2.342, Lα: 10.551, Lβ: 12.613 |

Comparative Analysis and Future Research Directions

Structure-Activity Relationships Across Metal Neodecanoates

The efficacy of any metal neodecanoate is determined by the interplay between the metallic center and the neodecanoate ligand. The branched, bulky nature of the neodecanoate ligand confers oil solubility, a critical property for its use in organic media like paints, coatings, and polymers. However, it is the identity of the metal ion that dictates the compound's specific catalytic or stabilizing functions.

Lead(2+) neodecanoate has historically been used as a thermal stabilizer in polyvinyl chloride (PVC) and as a "through drier" in alkyd paints. Its function can be best understood by comparison with its analogs.

Tin (Sn): Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTL), have been benchmark catalysts for polyurethane synthesis. rsc.org Tin(II) neodecanoate also finds use as a catalyst. The Lewis acidity of the tin center is a key factor in its catalytic prowess for reactions like urethane (B1682113) formation. rsc.org

Bismuth (Bi): Bismuth neodecanoates are prominent non-toxic alternatives to lead and tin catalysts, especially in polyurethane applications. rsc.org While generally less active than organotin catalysts, their activity can be significantly enhanced by combining them with other metal carboxylates, such as lithium carboxylates. rsc.org In coatings, bismuth is sometimes used as a substitute for lead driers. chimia.ch

Cobalt (Co): Cobalt neodecanoate is a highly effective "primary" or "surface" drier for coatings. researchgate.netpaintingbestpractices.com It catalyzes the rapid formation and decomposition of hydroperoxides at the paint surface, leading to quick surface curing. chimia.ch This action is distinct from lead's role, which promotes more uniform drying throughout the paint film. However, due to toxicity concerns, cobalt-based driers are also facing increased regulatory scrutiny. researchgate.net

Manganese (Mn): Manganese carboxylates act as primary driers, similar to cobalt, but can also promote through-drying. researchgate.net They are considered a viable alternative to cobalt, though they can sometimes impart a darker color to the final film. researchgate.netresearchgate.net The development of manganese complexes with specific ligands aims to boost their performance to rival that of cobalt. researchgate.net

| Metal Center | Primary Application | Key Functional Property | Note |

|---|---|---|---|

| Lead (Pb) | PVC Stabilizer, Paint Drier | Through-drying catalyst, HCl scavenger | Being phased out due to toxicity. goldstab.com |

| Tin (Sn) | Polyurethane Catalyst | High Lewis acidity, promotes urethane linkage formation. rsc.org | Organotin compounds face toxicity concerns. rsc.org |

| Bismuth (Bi) | Polyurethane Catalyst, Drier | Non-toxic alternative to lead and tin. rsc.org | Often requires co-catalysts to match tin's activity. rsc.org |

| Cobalt (Co) | Paint Drier (Surface) | Highly active oxidation catalyst for surface cure. chimia.ch | Facing regulatory pressure and potential classification as a carcinogen. researchgate.net |

| Manganese (Mn) | Paint Drier | Active oxidation catalyst, can promote through-dry. researchgate.net | A leading cobalt replacement, though can affect color. researchgate.netresearchgate.net |

The metal at the core of the neodecanoate complex is the primary determinant of its chemical behavior. Several factors are at play:

Redox Potential: For paint driers like cobalt and manganese, the ability to cycle between different oxidation states (e.g., Co²⁺/Co³⁺) is fundamental to their catalytic role in the autoxidation of drying oils. researchgate.net This redox activity facilitates the decomposition of hydroperoxides into the free radicals necessary for cross-linking.

Lewis Acidity: In catalysis, such as in polyurethane formation, the metal center functions as a Lewis acid, activating reactants. The strength of this acidity influences catalytic efficiency. Bismuth and tin are effective in this regard. rsc.org

Coordination Chemistry: The way the metal ion coordinates with the carboxylate ligands and the substrate influences reactivity. Metals like zirconium, a common lead replacement in driers, are thought to improve through-drying by forming coordination bonds with hydroxyl and carboxyl groups on the resin, creating a cross-linked network. chimia.chipen.org The flexible coordination geometry of zinc(II) ions in zinc carboxylates contributes to their catalytic activity in various organic reactions.

Challenges and Opportunities in Lead-Free Alternatives Research

The global effort to phase out lead compounds has created significant challenges for industries that relied on their performance and cost-effectiveness. goldstab.comnimbasia.com However, this has also spurred innovation, leading to the development of safer and more sustainable alternatives. platinumindustriesltd.com

The primary function of a drier system in alkyd paints is to catalyze the oxidative cross-linking of the resin binder. While lead neodecanoate acted as an excellent through-drier, its replacements often work through different or complementary mechanisms.

The core mechanism for drying is a radical chain process initiated by the decomposition of hydroperoxides formed on the unsaturated fatty acid chains of the alkyd resin. researchgate.net

Initiation: Primary driers like cobalt and manganese are highly efficient at catalyzing the decomposition of hydroperoxides (ROOH) into reactive radicals (RO· and ROO·).

Propagation: These radicals initiate a chain reaction, leading to the formation of a cross-linked polymer network, which hardens the paint film.

Lead's role was considered to be that of a "through" drier, promoting a more uniform cure throughout the film's depth, preventing surface wrinkling that can occur when only highly active surface driers like cobalt are used. Its replacements must replicate this function. Zirconium and strontium are the most widely accepted replacements for lead. ipen.orggoldstab.com Zirconium is believed to work by forming coordination complexes with functional groups on the polymer chains, creating a secondary cross-linking mechanism that aids through-drying. chimia.ch Calcium, an auxiliary drier, does not have catalytic activity on its own but is used to improve the efficacy of primary driers and prevent "loss of dry" upon storage. chimia.ch

The search for replacements for this compound, particularly in PVC stabilization, is guided by a clear set of design principles. The goal is to develop compounds that are:

Non-Toxic: The primary driver is the elimination of heavy metals like lead and cadmium. platinumindustriesltd.com Calcium-zinc (Ca/Zn) and organic-based stabilizer systems are the leading alternatives. goldstab.comrewachem.com

Efficient: The alternative must provide excellent thermal stability to the PVC during high-temperature processing, preventing degradation and discoloration.

Compatible: The stabilizer must be compatible with the PVC matrix and other additives in the formulation.

Cost-Effective: To be commercially viable, new systems must offer a competitive price-to-performance ratio compared to traditional lead-based systems. researchgate.net

Durable: The final product must maintain its mechanical properties, color, and weatherability over its intended lifespan.

One innovative approach has been the development of organic-based stabilizers containing blocked thiols. researchgate.netresearchgate.net Under processing conditions, these compounds release highly active mercaptans that provide stabilization, mirroring the well-established chemistry of tin stabilizers but without the use of heavy metals. researchgate.net

Theoretical and Computational Chemistry Approaches

Modern materials science increasingly relies on theoretical and computational methods to accelerate the discovery and optimization of new compounds. acs.org These approaches are invaluable in the quest for lead-free alternatives.

Computational modeling, particularly Density Functional Theory (DFT), allows researchers to investigate materials at the atomic level. acs.org For metal neodecanoates and their alternatives, these tools can be used to:

Elucidate Reaction Mechanisms: By modeling the potential energy surfaces of catalytic reactions, chemists can understand the detailed steps involved in processes like hydroperoxide decomposition by a manganese complex or urethane formation catalyzed by a bismuth compound. mdpi.com This insight is critical for rational catalyst design.

Predict Catalytic Activity: Computational screening can be used to predict the properties and potential activity of novel catalyst structures before they are synthesized in the lab. nih.gov By calculating descriptors related to electronic structure or binding energies, large libraries of potential candidates can be evaluated efficiently.

The application of these computational tools provides a powerful platform for navigating the vast chemical space of potential lead-free catalysts and stabilizers, guiding experimental efforts toward the most promising candidates and reducing the time and cost associated with traditional trial-and-error research. mdpi.comrsc.org

Modeling of Reaction Mechanisms and Intermediates

While this compound is used in various applications, the precise mechanisms of its reactions are not fully elucidated. Computational modeling provides an indispensable toolkit for mapping out the intricate pathways of chemical transformations. researchgate.net Methodologies such as Density Functional Theory (DFT) have proven indispensable for investigating the mechanisms of complex reactions, delivering precise energies of intermediates and transition states. ibs.re.kr

Future research should focus on applying DFT to model reactions where this compound acts as a catalyst or precursor. For instance, in its role as a PVC heat stabilizer, DFT calculations could clarify the reaction pathways involved in scavenging HCl and inhibiting dehydrochlorination. Such models can identify the rate-determining steps and the structures of transient lead-containing intermediates. researchgate.net Techniques used to study carboxylation reactions catalyzed by other metal complexes, which involve steps like transmetalation and insertion, could be adapted to model the reactivity of the lead-carboxylate bond. researchgate.net

Furthermore, ab initio molecular dynamics (MD) simulations can offer a dynamic picture of reactions, capturing the influence of solvent molecules and the conformational flexibility of the neodecanoate ligands. mdpi.comnih.gov These simulations can predict reaction outcomes and uncover novel, unexpected reaction pathways by modeling the system's evolution over time without pre-existing assumptions about the reaction coordinates. researchgate.net This approach would be particularly valuable for understanding the degradation mechanisms of materials containing this compound.

Table 1: Computational Methods for Reaction Mechanism Elucidation

| Methodology | Application for this compound | Key Insights | Relevant Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of catalytic cycles (e.g., in polymerization, oxidation). | Transition state energies, reaction barriers, intermediate structures, and thermodynamic profiles. | researchgate.net, researchgate.net, acs.org, acs.org |

| Ab Initio Molecular Dynamics (MD) | Simulation of reactions in complex environments (e.g., polymer matrices). | Real-time evolution of reacting species, solvent effects, and discovery of novel reaction pathways. | researchgate.net, mdpi.com |

| Coupled Cluster (CC) Methods | High-accuracy energy calculations for key intermediates and transition states. | "Gold standard" benchmark energies to validate DFT results for critical reaction steps. | acs.org |

Prediction of Spectroscopic Properties and Stability

The characterization of this compound and its reaction products is often challenging due to its complex, often amorphous or poorly crystalline nature. rsc.org Computational spectroscopy provides a powerful avenue for predicting spectroscopic data, which can aid in the interpretation of experimental results and the identification of unknown species.

Spectroscopic Properties: DFT calculations have become highly accurate in predicting NMR and IR spectra. nih.govnih.gov For this compound, DFT can be used to predict the 13C and 207Pb NMR chemical shifts. rsc.org Such predictions are invaluable for assigning peaks in experimental solid-state NMR spectra and for understanding how the coordination environment around the lead atom influences the chemical shift. nih.gov This is particularly important for distinguishing between different coordination geometries, such as hemidirected and holodirected structures, which are known to exist for lead carboxylates. rsc.org

Similarly, the vibrational frequencies from DFT calculations can be used to generate predicted IR spectra. mdpi.com This allows for the precise assignment of experimental IR bands, especially those corresponding to the carboxylate group's symmetric and asymmetric stretching modes. These modes are sensitive to the coordination mode of the ligand to the lead center, making computational IR spectroscopy a powerful tool for structural elucidation. mdpi.com

Stability Prediction: Understanding the thermal and chemical stability of this compound is crucial for its application and for assessing its environmental fate. Computational chemistry offers methods to predict stability by calculating thermodynamic parameters. The thermal degradation pathways can be modeled by calculating the bond dissociation energies (BDEs) for the weakest bonds in the molecule. nih.gov These calculations can identify the likely initial steps of thermal decomposition, such as the cleavage of the Pb-O or C-C bonds in the neodecanoate ligand. Quantum chemical modeling can provide detailed energetics for competing fragmentation processes, predicting the formation of various smaller molecules and radicals. nih.gov

Molecular dynamics simulations can also be employed to study the structural stability of the compound at various temperatures and in different chemical environments, providing insights into its long-term behavior and degradation mechanisms. mdpi.comresearchgate.net

Table 2: Computational Methods for Property Prediction

| Property | Computational Method | Predicted Data | Application | Relevant Studies |

|---|---|---|---|---|

| NMR Spectrum | DFT with Gauge-Including Atomic Orbitals (GIAO) | 13C and 207Pb chemical shifts and shielding tensors. | Structural assignment and characterization of coordination environment. | nih.gov, nih.gov, rsc.org, researchgate.net |

| IR Spectrum | DFT Frequency Calculations | Vibrational frequencies and intensities. | Assignment of experimental bands and identification of functional group coordination modes. | nih.gov, mdpi.com |

| Thermal Stability | DFT Bond Dissociation Energy (BDE) Calculations | Energetics of bond cleavage and reaction pathways for thermal decomposition. | Prediction of degradation mechanisms and byproducts. | nih.gov |

| Structural Dynamics | Molecular Dynamics (MD) Simulations | Conformational changes, diffusion, and interactions with surrounding media over time. | Understanding stability in complex matrices and predicting long-term structural integrity. | mdpi.com, researchgate.net |

Q & A

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.